4-Chloro-2-ethoxyaniline hydrochloride
Overview
Description
4-Chloro-2-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO . It has a molecular weight of 208.08 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H10ClNO.ClH/c1-2-11-8-5-6 (9)3-4-7 (8)10;/h3-5H,2,10H2,1H3;1H
. The canonical SMILES structure is CCOC1=C (C=CC (=C1)Cl)N.Cl
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.08 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 207.0217694 g/mol and its monoisotopic mass is also 207.0217694 g/mol . The topological polar surface area is 35.2 Ų . It has a heavy atom count of 12 .Scientific Research Applications
1. Physical Properties and Chemical Interactions
- A study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which shares a structural similarity with 4-Chloro-2-ethoxyaniline hydrochloride, explored its physical properties like density and refractive index, focusing on its molar refractivity and polarizability effects in aqueous NaCl/LiCl solutions (R. Sawale et al., 2016).
2. Chemical Synthesis and Derivatives
- Ethyl imidate hydrochlorides were used for synthesizing ethoxycarbonylhydrazones, leading to substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, and further reacting to form Schiff and Mannich bases with isatin derivatives, highlighting the versatility of similar compounds in chemical synthesis (O. Bekircan & H. Bektaş, 2008).
3. Biocatalysis and Pharmaceutical Synthesis
- Ethyl (S)-4-chloro-3-hydroxybutyrate, a compound structurally related to this compound, was used in the synthesis of Atorvastatin. A Rhodococcus erythropolis strain was found to convert similar compounds into their respective acids, demonstrating the potential use of biocatalysis in pharmaceutical synthesis (H. Park, K. Uhm, & Hyung-Kwoun Kim, 2008).
4. Supramolecular Studies
- Research into the crystal structures of 4-phenoxyanilines, which are structurally akin to this compound, revealed insights into the isostructural nature of compounds with chloro, bromo, and ethynyl groups, contributing to understanding of supramolecular chemistry (A. Dey & G. Desiraju, 2004).
5. Environmental Degradation and Bioremediation
- A study on 2-chloro-4-nitroaniline, a compound with some chemical resemblance to this compound, examined its degradation by Rhodococcus sp. strain MB-P1 under aerobic conditions. This research offers insights into the environmental degradation and potential bioremediation strategies for similar compounds (F. Khan et al., 2013).
6. Analytical Chemistry and Sensing
- The development of an electrochemical sensor for the determination of the herbicide MCPA and its metabolite 4-chloro-2-methylphenol utilized polyaniline doped by benzoic acid, a technique that could be adapted for detecting compounds like this compound (V. Rahemi et al., 2015).
Properties
IUPAC Name |
4-chloro-2-ethoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMVKGISOBBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661205 | |
Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858855-49-9 | |
Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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